molecular formula C22H29FN3O9P B1150398 Sofosbuvir impurity E

Sofosbuvir impurity E

Cat. No.: B1150398
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-VZZHANGQSA-N
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Description

Sofosbuvir impurity E is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. This compound is one of several impurities that can be identified and quantified during the quality control process of sofosbuvir production .

Scientific Research Applications

Sofosbuvir impurity E has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of sofosbuvir.

    Biology: It is studied to understand the metabolic pathways and degradation products of sofosbuvir.

    Medicine: It is used in pharmacokinetic studies to evaluate the safety and efficacy of sofosbuvir.

    Industry: It is used in the quality control process during the manufacturing of sofosbuvir

Preparation Methods

The synthesis of sofosbuvir impurity E involves several steps, including the use of protective groups and specific reaction conditionsThe reaction conditions often involve the use of solvents such as dichloromethane, methanol, and ethyl acetate, along with reagents like phosphoric acid and ammonia .

Industrial production methods for this compound are similar to those used for sofosbuvir, with additional steps to isolate and purify the impurity. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this compound from the main product .

Chemical Reactions Analysis

Sofosbuvir impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of sofosbuvir impurity E is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. it is important to study its effects to ensure that it does not interfere with the therapeutic action of sofosbuvir. The molecular targets and pathways involved in the metabolism of this compound are similar to those of sofosbuvir, involving the liver enzymes and the RNA-dependent RNA polymerase of the hepatitis C virus .

Comparison with Similar Compounds

Sofosbuvir impurity E can be compared with other impurities formed during the synthesis of sofosbuvir, such as impurities A, B, C, D, F, and G. Each impurity has a unique chemical structure and formation pathway. For example:

This compound is unique in its specific formation pathway and chemical structure, which can affect its behavior during the synthesis and purification processes.

Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18-,20+,22-,36-/m0/s1

InChI Key

TTZHDVOVKQGIBA-VZZHANGQSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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